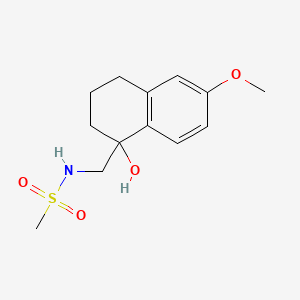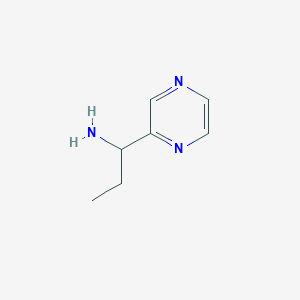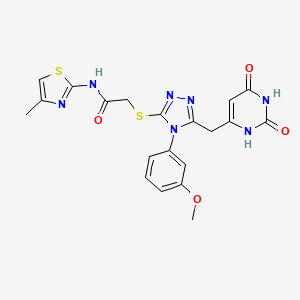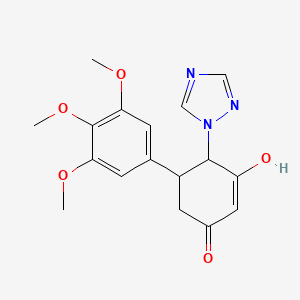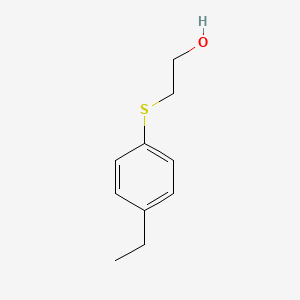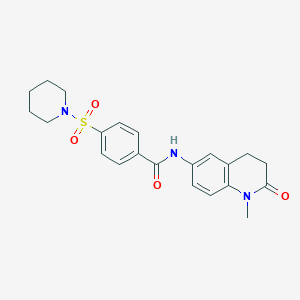
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C22H25N3O4S and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Applications
Anticonvulsant Properties : Research has delved into the development of new anticonvulsants, leading to the synthesis of N-substituted 1,2,3,4-tetrahydroisoquinolines to explore their structure-activity relationships. The derivative 1-(4'-bromophenyl)-6,7-dimethoxy-2-(piperidin-1-ylacetyl) showed high potency against audiogenic seizures in DBA/2 mice, comparable to talampanel, a noncompetitive alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) antagonist used in clinical trials as an anticonvulsant agent. This highlights the compound's potential as a novel anticonvulsant agent with a tetrahydroisoquinoline skeleton, acting through noncompetitive AMPA receptor modulation (Gitto et al., 2006).
Materials Science and Chemistry
Fluorescent Derivatives for Sensing and Polymers : The synthesis of new fluorescent derivatives, including those of 1,8-naphthalimide, and their copolymerization with methyl methacrylate has been explored. This led to copolymers with intense color and/or fluorescence, stable against solvents. The chemical bonding of synthesized monomers in polymers was confirmed, and the compounds demonstrated a positive stabilizing effect on the photodegradation of poly(methyl methacrylate), indicating their potential applications in materials science for creating materials with bright whiteness and intense fluorescence (Konstantinova & Miladinova, 2009).
特性
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-24-20-11-8-18(15-17(20)7-12-21(24)26)23-22(27)16-5-9-19(10-6-16)30(28,29)25-13-3-2-4-14-25/h5-6,8-11,15H,2-4,7,12-14H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZCQODYVXLSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


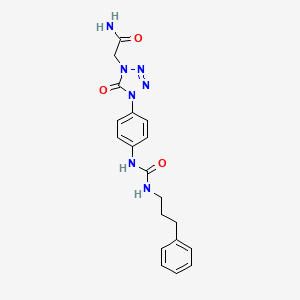

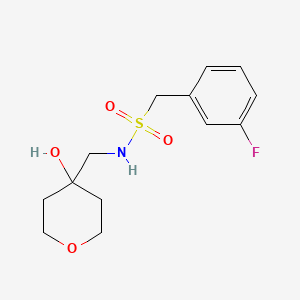
![6-Oxa-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2460761.png)
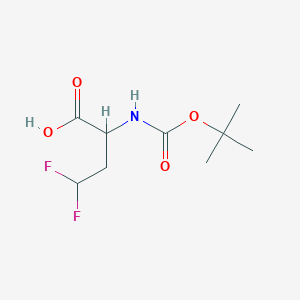
![8-chloro-2-(6-oxo-1,4,5,6-tetrahydropyridazine-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2460766.png)
![N-{2,2-dimethyl-1-[(methylamino)carbonyl]propyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2460772.png)
